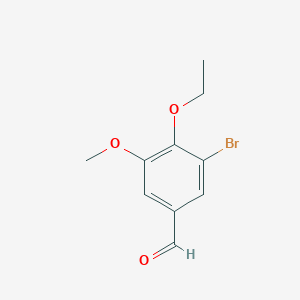
5-(Benzyloxy)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)pyrimidin-4-ol, also known as benzylated pyrimidine alcohol, is a heterocyclic organic compound bearing a pyrimidine ring system substituted with a benzyl group . It has a molecular formula of C11H10N2O2 and a molecular weight of 202.21 .
Physical And Chemical Properties Analysis
5-(Benzyloxy)pyrimidin-4-ol has a molecular weight of 202.21 . Other physical and chemical properties such as melting point, density, and acidity coefficient (pKa) are not available in the retrieved literature.科学的研究の応用
Medicinal Chemistry: Antiviral and Antitumor Applications
5-(Benzyloxy)pyrimidin-4-ol: is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. It’s structurally related to pyrimido[1,6-a]pyrimidine, which is known for its antiviral and antitumor properties . Researchers are exploring its use in designing novel drugs that can inhibit the replication of viruses or the growth of cancer cells.
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, 5-(Benzyloxy)pyrimidin-4-ol serves as a versatile building block for creating a variety of heterocyclic compounds . These compounds are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities.
Chemical Biology: Probe Development
Chemical biologists use 5-(Benzyloxy)pyrimidin-4-ol to develop probes that can help in understanding biological processes at the molecular level . These probes can bind to specific enzymes or receptors, allowing scientists to study their function and interaction with other molecules.
Pharmacology: Hepatoprotective Agents
The pyrimidine scaffold, to which 5-(Benzyloxy)pyrimidin-4-ol is related, has been identified as a potential hepatoprotective agent . This application is significant in the development of therapies for liver diseases, where reducing inflammation and oxidative stress is crucial.
Material Science: Organic Semiconductors
5-(Benzyloxy)pyrimidin-4-ol: can be used in the field of material science to synthesize organic semiconductors . These materials are essential for the development of flexible electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Biochemistry: Enzyme Inhibition
Researchers are investigating the use of 5-(Benzyloxy)pyrimidin-4-ol in biochemistry for enzyme inhibition . By blocking the activity of certain enzymes, it can be used to regulate metabolic pathways or to develop treatments for diseases where enzyme activity is dysregulated.
Analytical Chemistry: Chromatographic Standards
In analytical chemistry, 5-(Benzyloxy)pyrimidin-4-ol can serve as a standard in chromatographic analyses . Its well-defined structure and properties make it suitable for calibrating instruments and ensuring the accuracy of analytical methods.
Agricultural Chemistry: Pesticide Development
The compound’s potential biological activities make it a candidate for developing new pesticides in agricultural chemistry . By modifying its structure, scientists aim to create substances that are effective against pests but have minimal impact on the environment.
将来の方向性
The future directions for research on 5-(Benzyloxy)pyrimidin-4-ol and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activities. For instance, pyrimidines have been studied for their potential as anti-inflammatory agents , and pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been investigated as novel CDK2 inhibitors for cancer treatment .
特性
IUPAC Name |
5-phenylmethoxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-10(6-12-8-13-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKPIPOHWIYYGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294371 |
Source


|
| Record name | 5-(benzyloxy)pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91138-06-6 |
Source


|
| Record name | MLS002703330 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(benzyloxy)pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)




![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)
![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)
![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)



